Methyl 2-amino-5-cyano-3-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-cyano-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7(5-11)4-8(9(6)12)10(13)14-2/h3-4H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFVZQIOQVEYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032667-87-0 | |
| Record name | 2-Amino-5-cyano-3-methylbenzoic acid methylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 2 Amino 5 Cyano 3 Methylbenzoate
Strategies for Carbon-Carbon Bond Formation at the Cyano Position
The introduction of the nitrile functional group onto the aromatic ring is a critical step in the synthesis of Methyl 2-amino-5-cyano-3-methylbenzoate. This is typically accomplished by the cyanation of an aryl halide precursor, a transformation that forms a new carbon-carbon bond.
A common and effective strategy involves the displacement of a halogen atom, typically bromine, from a suitable benzoate (B1203000) precursor. This nucleophilic substitution can be mediated by transition metals such as copper or palladium.
The Rosenmund-von Braun reaction, which utilizes copper(I) cyanide (CuCN), is a well-established method for converting aryl halides to aryl nitriles. wikipedia.orgresearchgate.net In the synthesis of this compound, the corresponding bromo-precursor, Methyl 2-amino-5-bromo-3-methylbenzoate, is reacted with copper(I) cyanide. google.com This reaction is typically carried out in a high-boiling polar aprotic solvent. google.com The process involves heating the reaction mixture to elevated temperatures to facilitate the substitution of the bromine atom with the cyanide group. google.com A specific example demonstrates the reaction of Methyl 2-amino-5-bromo-3-methylbenzoate with copper(I) cyanide in N,N-dimethylacetamide at 170°C, resulting in a high yield of the desired product after purification. google.com
| Precursor | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Methyl 2-amino-5-bromo-3-methylbenzoate | Copper(I) Cyanide (CuCN) | N,N-dimethylacetamide | 170°C | 6 hours | 88.2% |
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the cyanation of aryl halides. researchgate.netnih.gov These methods can often be performed under milder conditions than the traditional copper-mediated reactions. nih.gov Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) and alkali metal cyanides like potassium cyanide (KCN) being common choices. wikipedia.orgresearchgate.net
Zinc cyanide is frequently used because it is less toxic than alkali metal cyanides and the zinc salts produced can act as a scavenger for any excess cyanide ions that might otherwise deactivate the palladium catalyst. googleapis.com The reaction typically involves a palladium(0) source, which can be generated in situ, and a phosphine (B1218219) ligand. googleapis.com One patent describes the preparation of 2-amino-5-cyanobenzoic acid derivatives via palladium-catalyzed cyanation using Zn(CN)₂ in N,N-dimethylformamide (DMF). googleapis.com While alkali metal cyanides are less costly, their higher reactivity can sometimes lead to catalyst deactivation, necessitating careful control of reaction conditions. googleapis.com
| Cyanide Source | Typical Catalyst System | Advantages | Considerations |
|---|---|---|---|
| Zinc Cyanide (Zn(CN)₂) | Pd(0) complex + phosphine ligand | Lower toxicity, avoids catalyst deactivation. googleapis.com | Higher cost compared to alkali metal cyanides. googleapis.com |
| Alkali Metal Cyanides (e.g., KCN, NaCN) | Pd(0) complex + phosphine ligand | Lower cost, readily available. googleapis.com | Higher toxicity, can deactivate catalyst. googleapis.com |
An alternative synthetic pathway begins with a more readily available starting material, such as 2-Amino-3-methylbenzoic acid. patsnap.comgoogle.com This approach involves a multi-step process where the aromatic ring is first halogenated before the cyanation step. For instance, 2-Amino-3-methylbenzoic acid can be brominated using a mixture of hydrogen bromide and hydrogen peroxide to yield the 5-bromo derivative. google.com Similarly, chlorination can be achieved using reagents like cyanuric chloride. patsnap.com Once the halogenated benzoic acid derivative is formed, it can then undergo one of the cyanation reactions described previously (either copper-mediated or palladium-catalyzed) to introduce the cyano group. The final step in this sequence would be the esterification of the resulting 2-amino-5-cyano-3-methylbenzoic acid. This strategy allows for the construction of the target molecule from simpler precursors, although it involves additional synthetic steps.
Cyanation of Halogenated Benzoate Precursors to this compound
Esterification of 2-Amino-5-cyano-3-methylbenzoic Acid to this compound
When the synthetic route produces 2-Amino-5-cyano-3-methylbenzoic acid as an intermediate, a final esterification step is required to obtain the target methyl ester. biosynth.comnih.gov This transformation is a standard reaction in organic synthesis.
The most common method for converting a carboxylic acid to its corresponding methyl ester is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid (2-Amino-5-cyano-3-methylbenzoic acid) with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid. Commonly used catalysts include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by the large excess of methanol, which serves as both a reactant and the solvent.
More recently, solid acid catalysts have been developed as heterogeneous and reusable alternatives to traditional mineral acids. mdpi.com For example, zirconium-based solid acids supported on titanium have shown high catalytic activity for the esterification of various benzoic acids with methanol. mdpi.com This approach simplifies product purification, as the catalyst can be easily removed by filtration. mdpi.com
Optimized Esterification Methods for High Purity and Yield
The synthesis of this compound from its corresponding carboxylic acid, 2-amino-5-cyano-3-methylbenzoic acid, is a critical step that requires optimization to ensure high purity and yield. Standard esterification procedures, such as Fischer esterification, involve reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). Optimization of this process focuses on several key parameters to drive the equilibrium towards the product and minimize side reactions.
Key optimization strategies include:
Catalyst Selection: While traditional mineral acids are effective, solid acid catalysts or milder alternatives can be employed to simplify work-up procedures and improve selectivity.
Water Removal: The reaction produces water as a byproduct. Continuous removal of water, either by azeotropic distillation with a suitable solvent (like toluene) or the use of a dehydrating agent, is crucial to shift the reaction equilibrium and achieve high conversion rates.
Reaction Temperature and Time: Careful control of the reaction temperature is necessary to ensure a reasonable reaction rate without promoting degradation or side reactions. The optimal time is determined by monitoring the reaction's progress, often using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Purification: Post-reaction, the product must be isolated from the excess alcohol, catalyst, and any unreacted starting material. This typically involves neutralization, extraction with an organic solvent, and subsequent purification steps such as recrystallization or column chromatography to achieve the desired high purity.
The following table summarizes typical conditions and expected outcomes for an optimized esterification process.
| Parameter | Condition | Purpose | Expected Outcome |
| Reactants | 2-amino-5-cyano-3-methylbenzoic acid, Methanol | Substrate and esterifying agent | Formation of the methyl ester |
| Catalyst | Concentrated H₂SO₄ or HCl | To protonate the carbonyl oxygen, increasing electrophilicity | Increased reaction rate |
| Solvent | Excess Methanol or co-solvent like Toluene | Serves as reactant and solvent; Toluene allows for azeotropic water removal | Efficient reaction medium |
| Temperature | Reflux | To achieve a sufficient reaction rate | Typically 60-110°C depending on solvent |
| Purification | Neutralization, Extraction, Recrystallization | To isolate and purify the final product | High purity solid (>95%) |
Multi-Step Synthetic Sequences and Process Optimization for this compound
The creation of this compound is often embedded within a broader multi-step synthesis, particularly for producing more complex molecules like 2-amino-5-cyano-N,3-dimethylbenzamide. google.com Process optimization in this context involves streamlining the entire sequence for efficiency, safety, and cost-effectiveness.
A common and efficient pathway to introduce the cyano group at the 5-position of the benzoate ring involves a sequential bromination and cyanation process. google.com This strategy is often preferred due to the availability and cost-effectiveness of the reagents.
The sequence begins with the starting material, Methyl 2-amino-3-methylbenzoate.
Bromination: The first step is the regioselective bromination at the 5-position. An economical and effective method for this transformation utilizes a mixture of hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂). google.com A solution of Methyl 2-amino-3-methylbenzoate is treated with aqueous HBr, followed by the gradual addition of H₂O₂. This in-situ generation of bromine (Br₂) allows for controlled bromination of the electron-rich aromatic ring, yielding Methyl 2-amino-5-bromo-3-methylbenzoate.
Cyanation: The second step involves the conversion of the bromo-substituent to a cyano-group. This is typically achieved through a nucleophilic substitution reaction, often a Rosenmund-von Braun reaction. The Methyl 2-amino-5-bromo-3-methylbenzoate is reacted with a cyanide source, most commonly copper(I) cyanide (CuCN). google.com The reaction is typically carried out in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide at elevated temperatures. google.com Upon completion and work-up, the desired product, this compound, is obtained as a solid. This product can be purified by washing and drying, yielding purities often exceeding 95%. google.com
The following table outlines the key aspects of this two-step sequence.
| Step | Starting Material | Reagents | Product | Solvent | Key Conditions |
| 1. Bromination | Methyl 2-amino-3-methylbenzoate | HBr (48% aq.), H₂O₂ | Methyl 2-amino-5-bromo-3-methylbenzoate | Water | 30°C |
| 2. Cyanation | Methyl 2-amino-5-bromo-3-methylbenzoate | Copper(I) cyanide (CuCN) | This compound | N,N-dimethylacetamide | 170°C, 6 hours |
While a direct one-pot synthesis for this compound is not prominently described, the principles of one-pot reactions are highly relevant for synthesizing related complex structures like benzamides, benzodiazepines, and quinazolinones. rsc.orgorientjchem.orgnih.gov A one-pot process involves conducting multiple reaction steps in a single reactor without isolating intermediates, which offers significant advantages in terms of efficiency, resource conservation, and waste reduction. rsc.orgbeilstein-journals.org
Key considerations for developing a one-pot synthesis for related analogues include:
Reagent and Catalyst Compatibility: All reagents and catalysts for the different steps must be compatible with each other and stable under the evolving reaction conditions.
Solvent Choice: The solvent must be suitable for all reaction steps in the sequence.
Sequential Addition: The order and timing of reagent addition are critical to ensure the desired transformations occur in the correct sequence and to prevent unwanted side reactions.
Process Control: Temperature, pressure, and pH must be carefully controlled throughout the process to guide the reaction cascade.
For instance, the synthesis of quinazolinone and benzamide (B126) derivatives has been achieved in one-pot procedures using solid acid catalysts, which simplifies purification and enhances the green credentials of the process. orientjchem.org Similarly, cascade reactions have been developed for complex heterocycles, demonstrating that multiple bond-forming events can be orchestrated in a single vessel. nih.gov Applying these principles could theoretically lead to a more streamlined synthesis of the target compound or its derivatives.
The synthetic route involving bromination and subsequent cyanation is considered economically viable for industrial-scale production. google.com The feasibility of this process is enhanced by several factors that align with the requirements of large-scale manufacturing.
Cost-Effective Reagents: The use of hydrogen bromide and hydrogen peroxide for bromination is significantly more cost-effective and easier to handle on a large scale compared to using liquid bromine.
Process Simplification: The product from the cyanation step often precipitates from the reaction mixture, allowing for simple isolation by filtration. google.com This minimizes the need for complex and costly extraction or chromatographic purification steps, which are often bottlenecks in industrial production.
Waste Management: While the use of copper cyanide necessitates careful handling and waste treatment protocols, established industrial methods for cyanide and heavy metal waste management can be implemented.
Chemical Reactivity and Transformation of Methyl 2 Amino 5 Cyano 3 Methylbenzoate
Reactions Involving the Methyl Ester Group of Methyl 2-amino-5-cyano-3-methylbenzoate
The methyl ester group (-COOCH₃) is a key site for nucleophilic acyl substitution reactions, enabling its conversion into other important functional groups such as amides and carboxylic acids.
The reaction of this compound with amines, known as aminolysis, is a significant transformation, particularly for the synthesis of N-substituted benzamide (B126) derivatives. A noteworthy example is its reaction with methylamine (B109427) (CH₃NH₂) to produce 2-amino-5-cyano-N,3-dimethylbenzamide. google.comgoogle.comwipo.int This reaction is a critical step in the production of certain commercial insecticides. smolecule.com
The process typically involves treating the methyl ester with methylamine, often in the presence of a base catalyst such as sodium methoxide (B1231860), to facilitate the reaction. google.comgoogle.com The aminolysis can be carried out with or without the catalytic admixture of a base. google.com This transformation proceeds with high efficiency, affording the desired benzamide product in high yield and purity. google.comgoogle.com The N,N-dimethylbenzamide derivative, 2-amino-5-cyano-N,3-dimethylbenzamide, often precipitates from the reaction mixture and can be isolated by filtration. google.comgoogle.com
Detailed studies and patent literature report specific conditions and outcomes for this aminolysis reaction, which are summarized in the table below.
| Reactant | Reagent | Catalyst/Conditions | Product | Reported Yield | Reported Purity | Source |
|---|---|---|---|---|---|---|
| This compound (and other esters) | Methylamine (MeNH₂) | With or without a base catalyst (e.g., sodium methoxide) | 2-amino-5-cyano-N,3-dimethylbenzamide | ~82-90% | ~93-95% (HPLC) | google.comgoogle.com |
| 2-amino-5-cyano-3-tolyl acid ethyl ester | Methylamine in Methanol (B129727) | Sodium methoxide, room temperature | 2-amino-5-cyano-N,3-dimethylbenzamide | Not specified | Not specified | google.com |
The methyl ester group of this compound can be hydrolyzed to its corresponding carboxylic acid, 2-amino-5-cyano-3-methylbenzoic acid. nih.gov This transformation is a fundamental reaction of esters and can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the ester undergoes hydrolysis in a reversible process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, and subsequent elimination of methanol to yield the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): This pathway involves the use of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This process is irreversible as the final step involves an acid-base reaction where the liberated carboxylic acid is deprotonated by the base to form a carboxylate salt. An acidic workup is then required to protonate the salt and isolate the neutral carboxylic acid.
The resulting product, 2-amino-5-cyano-3-methylbenzoic acid, is a stable compound that has been characterized and is available commercially. nih.gov
Reactivity at the Amino Group of this compound
The primary aromatic amino group (-NH₂) is a strong activating group that significantly influences the molecule's reactivity, particularly in electrophilic aromatic substitution, and serves as a site for various derivatization reactions.
The benzene (B151609) ring of this compound is substituted with groups that exert competing electronic effects. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating and activating, while the cyano (-CN) and methyl ester (-COOCH₃) groups are electron-withdrawing and deactivating.
The directing effect for electrophilic aromatic substitution is determined by the most powerfully activating group attached to the ring, which in this case is the amino group. An amino group is a strong ortho, para-director. The positions on the ring relative to the substituents are as follows:
C1: -COOCH₃
C2: -NH₂
C3: -CH₃
C4: -H
C5: -CN
C6: -H
The positions ortho (C1, C3) and para (C5) to the amino group are already substituted. Therefore, the directing influence of the next most activating group, the methyl group at C3, becomes significant. The methyl group is also an ortho, para-director, pointing to positions C2, C4, and C6. With C2 already occupied, substitution is directed toward C4 and C6.
Of these two available positions, C6 is generally favored for substitution. Attack at C4 would place the incoming electrophile ortho to the methyl group but also adjacent to the deactivating cyano group. In contrast, attack at C6 is para to the activating methyl group and is sterically more accessible and electronically less disfavored, being further from the deactivating cyano group. While the ester group deactivates the ring, its meta-directing influence (to C3 and C5) is overridden by the powerful activating groups. A relevant analogy is the chlorination of 2-amino-3-methylbenzoic acid, which occurs at the 5-position (para to the amino group), demonstrating the dominance of the amino group's directing effect. chemicalbook.com
The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and susceptible to reactions with various electrophiles.
Acylation: The amino group can be readily acylated by reacting it with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction forms an N-acyl derivative (an amide). For instance, treatment with acetyl chloride would yield Methyl 2-(acetylamino)-5-cyano-3-methylbenzoate. This transformation is often used to protect the amino group or to introduce new functionalities.
Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. Reductive amination is a more controlled method for preparing secondary or tertiary amines.
Transformations of the Cyano Group in this compound
The cyano group (-C≡N) is a versatile functional group that can be converted into several other moieties through hydrolysis, reduction, or other addition reactions. researchgate.net
Hydrolysis: The nitrile can be hydrolyzed to either a primary amide or a carboxylic acid.
Partial Hydrolysis: Under controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to form an amide group (-CONH₂).
Complete Hydrolysis: More vigorous conditions, such as prolonged heating with strong acid or base, will lead to the complete hydrolysis of the nitrile to a carboxylic acid (-COOH). ebsco.com In the case of this compound, these harsh conditions would likely also hydrolyze the methyl ester at the C1 position, resulting in the formation of a dicarboxylic acid.
Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂). ebsco.com Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used for this transformation. ebsco.com This reaction would convert the nitrile into an aminomethyl group, yielding Methyl 2-amino-5-(aminomethyl)-3-methylbenzoate. This reduction adds a flexible linker and a basic amino group to the molecule.
Cycloaddition Reactions: Nitriles can participate as dienophiles or dipolarophiles in cycloaddition reactions to form various heterocyclic rings. For example, they can react with azides to form tetrazoles or participate in gold-catalyzed reactions to form oxazoles. acs.org
Reductive Pathways to Amine Functional Groups
The cyano group (-C≡N) of this compound can be reduced to a primary amine (-CH₂NH₂), a valuable transformation that introduces a flexible aminomethyl side chain. While specific studies on the reduction of this particular molecule are not extensively documented in publicly available literature, the reduction of aromatic nitriles is a well-established transformation in organic chemistry. Common methods involve catalytic hydrogenation or the use of chemical reducing agents.
Catalytic hydrogenation is a widely used method for the reduction of nitriles. This process typically involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), and platinum(IV) oxide (PtO₂). The reaction conditions, such as pressure and temperature, can be optimized to achieve high yields of the primary amine.
Chemical reducing agents, particularly metal hydrides, are also effective for the reduction of nitriles. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to hydrolyze the intermediate aluminum complexes. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), also reduce nitriles to primary amines and can offer better functional group tolerance compared to LiAlH₄. acsgcipr.orgresearchgate.net
| Reagent | Typical Conditions | Notes |
|---|---|---|
| H₂/Raney Ni | High pressure and temperature, alcoholic solvent | A common and effective industrial method. |
| H₂/Pd/C | Moderate to high pressure, various solvents | Widely used, but can sometimes lead to secondary amine byproducts. |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | A very effective but highly reactive reagent. |
| Borane-tetrahydrofuran (BH₃·THF) | Anhydrous THF | A milder alternative to LiAlH₄ with good functional group compatibility. acsgcipr.org |
Nitrile Hydrolysis and Related Conversions
The cyano group of this compound can undergo hydrolysis to a carboxylic acid or be converted to other functional groups. Nitrile hydrolysis typically proceeds in two stages: first to an amide, and then to a carboxylic acid. This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid.
Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Under basic conditions, the amide is further hydrolyzed to a carboxylate salt, which requires acidification to yield the carboxylic acid.
A related conversion of the ester functional group in derivatives of this compound has been documented. For instance, ethyl 2-amino-5-cyano-3-methylbenzoate can be converted to 2-amino-5-cyano-N,3-dimethylbenzamide by reaction with methylamine in the presence of a base like sodium methoxide. google.comgoogle.com This amidation reaction demonstrates the reactivity of the ester group towards nucleophiles.
| Reactant | Reagents | Product | Reference |
|---|---|---|---|
| Ethyl 2-amino-5-cyano-3-methylbenzoate | Methylamine, Sodium methoxide, Methanol | 2-amino-5-cyano-N,3-dimethylbenzamide | google.comgoogle.com |
Aromatic Ring Reactivity and Directed Functionalization
The aromatic ring of this compound is substituted with four groups that influence its reactivity towards electrophilic aromatic substitution. The directing effects of these substituents determine the position of any new incoming group. wikipedia.orgcognitoedu.org
The substituents on the ring are:
-NH₂ (amino): A strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. cognitoedu.orglibretexts.org
-CH₃ (methyl): A weakly activating group and an ortho, para-director due to hyperconjugation and weak inductive effects. libretexts.org
-COOCH₃ (methyl ester): A deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.
-CN (cyano): A deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects. libretexts.orgresearchgate.net
| Substituent | Position | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -NH₂ | C2 | Strongly Activating | Ortho, Para |
| -CH₃ | C3 | Weakly Activating | Ortho, Para |
| -COOCH₃ | C1 | Deactivating | Meta |
| -CN | C5 | Deactivating | Meta |
Derivatives and Analogues of Methyl 2 Amino 5 Cyano 3 Methylbenzoate
Carboxylic Acid Analogues and Their Interconversion with Methyl 2-amino-5-cyano-3-methylbenzoate (e.g., 2-amino-5-cyano-3-methylbenzoic acid)
The relationship between this compound and its corresponding carboxylic acid, 2-amino-5-cyano-3-methylbenzoic acid, is a fundamental one in organic chemistry, centered around the reversible processes of esterification and hydrolysis. biosynth.com
Hydrolysis: The conversion of the methyl ester to the carboxylic acid is typically achieved through hydrolysis. This reaction can be carried out under either acidic or basic conditions. Saponification, or base-promoted hydrolysis, is a common method. In this process, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. This is followed by protonation of the resulting carboxylate salt in a separate acidic workup step to yield the final carboxylic acid product.
Esterification: Conversely, the carboxylic acid can be converted back to the methyl ester through esterification. The Fischer-Speier esterification is a classic and widely used method for this transformation. mdpi.com It involves refluxing the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water that is formed during the reaction.
The interconversion between these two compounds is a critical step in the synthesis of more complex molecules, as it allows for the protection and deprotection of the carboxylic acid functional group. This enables chemists to perform reactions on other parts of the molecule without interference from the acidic proton of the carboxylic acid.
Amide Derivatives Derived from this compound (e.g., 2-amino-5-cyano-N,3-dimethylbenzamide)
Amide derivatives of this compound are a significant class of related compounds. The conversion of the methyl ester to an amide is a direct and efficient process. google.com
A prominent example is the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide. This transformation is typically achieved by reacting this compound with methylamine (B109427). google.comgoogle.com The reaction can be carried out with or without a basic catalyst. google.com When a catalyst is used, common choices include sodium methoxide (B1231860), sodium amide, or sodium hydride. google.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the amide. The resulting 2-amino-5-cyano-N,3-dimethylbenzamide often precipitates from the reaction mixture and can be isolated in high yield and purity by filtration. google.comgoogle.com
Synthetic Pathways and Structural Diversification through N-Substitution
The synthesis of amide derivatives is not limited to the use of methylamine. A wide variety of primary and secondary amines can be employed to generate a diverse library of N-substituted amides. This allows for extensive structural diversification, which is a key strategy in fields like medicinal chemistry for tuning the properties of a molecule.
The general synthetic pathway involves the aminolysis of the ester. By selecting different amines, a range of functional groups can be introduced at the amide nitrogen. For instance, using ethylamine (B1201723) would yield the N-ethyl amide, while using aniline (B41778) would produce the N-phenyl amide. The reactivity of the amine and the steric hindrance around the ester's carbonyl group can influence the reaction conditions required. In some cases, heating or the use of a catalyst may be necessary to drive the reaction to completion. The choice of solvent can also play a role, with polar solvents like methanol or dimethylformamide often being employed.
This ability to readily modify the N-substituent provides a powerful tool for systematically altering the chemical and physical properties of the resulting amide derivatives, such as their solubility, lipophilicity, and hydrogen bonding capabilities.
Halogenated Analogues and their Relationship to this compound (e.g., Methyl 2-amino-5-bromo-3-methylbenzoate, 2-Amino-5-iodo-3-methylbenzoic acid)
Halogenated analogues of this compound are important synthetic intermediates. The introduction of a halogen atom onto the aromatic ring provides a handle for further chemical transformations, most notably cross-coupling reactions.
Methyl 2-amino-5-bromo-3-methylbenzoate is a key precursor in the synthesis of this compound. google.com The bromo derivative can be prepared by the bromination of methyl 2-amino-3-methylbenzoate using a mixture of hydrogen bromide and hydrogen peroxide. google.com The bromine atom can then be displaced by a cyano group through a cyanation reaction, typically using copper(I) cyanide in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide at elevated temperatures. google.comgoogle.com
2-Amino-5-iodo-3-methylbenzoic acid is another important halogenated analogue. The iodine atom in this compound is particularly useful for introducing molecular diversity due to its high reactivity in cross-coupling reactions. nih.gov Its synthesis can be achieved through the iodination of 2-amino-3-methylbenzoic acid. nih.gov
Comparative Reactivity and Synthetic Utility of Different Halogen Substituents
The nature of the halogen substituent significantly influences the reactivity of these analogues in synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The general trend for the reactivity of aryl halides in these reactions is I > Br > Cl.
This trend is due to the difference in the C-X bond strength (C-I < C-Br < C-Cl) and the ease of oxidative addition to the palladium(0) catalyst. The weaker carbon-iodine bond in iodo-analogues makes them more reactive, allowing for milder reaction conditions and a broader scope of coupling partners compared to their bromo- and chloro-counterparts.
The synthetic utility of these halogenated analogues is therefore directly related to their reactivity:
Iodo-analogues (e.g., 2-Amino-5-iodo-3-methylbenzoic acid) are highly valued for their versatility in cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This makes them excellent building blocks for the synthesis of complex molecules.
Bromo-analogues (e.g., Methyl 2-amino-5-bromo-3-methylbenzoate) are also widely used in cross-coupling reactions. googleapis.com While they are generally less reactive than the iodo-analogues, they are often more readily available and less expensive. They provide a good balance between reactivity and stability.
Chloro-analogues , while not explicitly discussed in the context of this specific molecule in the provided search results, are generally the least reactive. Their use in cross-coupling reactions often requires more specialized and highly active catalyst systems.
The choice of which halogenated analogue to use in a synthesis depends on a variety of factors, including the desired transformation, the required reaction conditions, and the availability and cost of the starting materials.
Other Ester Derivatives (e.g., Ethyl 2-amino-5-cyano-3-methylbenzoate)
In addition to the methyl ester, other ester derivatives of 2-amino-5-cyano-3-methylbenzoic acid can be synthesized and utilized as intermediates. A notable example is Ethyl 2-amino-5-cyano-3-methylbenzoate . google.com
The synthesis of this ethyl ester can be achieved through a similar route as the methyl ester, often starting from the corresponding halogenated precursor. For instance, ethyl 2-amino-5-bromo-3-methylbenzoate can be subjected to a cyanation reaction with copper(I) cyanide to yield ethyl 2-amino-5-cyano-3-methylbenzoate. google.com
These other ester derivatives serve a similar purpose to the methyl ester, primarily acting as precursors for the synthesis of amides. For example, ethyl 2-amino-5-cyano-3-methylbenzoate can be reacted with methylamine in the presence of sodium methoxide in methanol to produce 2-amino-5-cyano-N,3-dimethylbenzamide. google.comgoogle.com The choice of the ester group (methyl, ethyl, or other alkyl groups) can sometimes influence the reaction conditions and the physical properties of the intermediate, such as its solubility.
The synthesis of a broader range of ester derivatives can be accomplished through several standard methods:
Esterification: Reacting 2-amino-5-cyano-3-methylbenzoic acid with different alcohols (e.g., ethanol (B145695), propanol, butanol) under acidic catalysis.
Transesterification: Converting an existing ester, such as this compound, into another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. This method is particularly useful when the desired alcohol is available in large excess.
The ability to synthesize a variety of ester derivatives provides flexibility in the design of synthetic routes and allows for the fine-tuning of the properties of these important chemical intermediates.
Advanced Spectroscopic Characterization and Elucidation of Structure for Methyl 2 Amino 5 Cyano 3 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for the unambiguous determination of the molecular structure of Methyl 2-amino-5-cyano-3-methylbenzoate, providing insights into the chemical environment of each proton and carbon atom.
Proton (¹H) and Carbon-13 (¹³C) NMR for Comprehensive Structural Confirmation
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. In a deuterated methanol (B129727) (MeOD) solvent, the aromatic protons appear as a doublet at approximately 8.04 ppm and a multiplet around 7.40 ppm. The singlet at 4.85 ppm is attributed to the three protons of the methyl ester group (-OCH₃), while the singlet at 2.18 ppm corresponds to the three protons of the methyl group attached to the benzene (B151609) ring (-CH₃) researchgate.net. The broad singlet for the amino (-NH₂) protons is also expected to be present, though its chemical shift can be variable.
Table 1: ¹H NMR Chemical Shifts of this compound in MeOD researchgate.net
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 8.04 | d |
| Aromatic H | 7.40 | m |
| -OCH₃ | 4.85 | s |
Note: 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet.
Advanced 2D NMR Techniques for Elucidating Connectivity and Stereochemistry
To date, specific studies employing advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for the complete structural elucidation of this compound have not been reported in the available scientific literature. However, the application of these techniques would be invaluable for confirming the connectivity of the molecule.
A hypothetical COSY spectrum would reveal the coupling between the aromatic protons, helping to definitively assign their positions on the benzene ring. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, providing a clear map of the C-H framework. Furthermore, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which would be crucial in confirming the relative positions of the substituents on the aromatic ring, for instance, by showing a correlation between the protons of the aromatic methyl group and the adjacent quaternary carbons.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides critical information about the functional groups present in this compound.
Assignment of Characteristic Vibrational Modes for Functional Groups (amino, cyano, carbonyl)
While the experimental IR and Raman spectra for this compound are not available in the literature, the characteristic vibrational frequencies for its key functional groups can be predicted based on established data for similar molecules.
Amino (-NH₂) group: The N-H stretching vibrations are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration would likely be observed around 1600-1650 cm⁻¹.
Cyano (-C≡N) group: The nitrile stretching vibration is a very characteristic and sharp band, typically appearing in the 2210-2260 cm⁻¹ region of the IR and Raman spectra.
Carbonyl (C=O) group: The C=O stretching vibration of the methyl ester is expected to be a strong band in the region of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester group would likely appear in the 1100-1300 cm⁻¹ range.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300-3500 |
| N-H Bend | 1600-1650 | |
| Cyano (-C≡N) | C≡N Stretch | 2210-2260 |
| Carbonyl (C=O) | C=O Stretch | 1700-1730 |
Correlation of Experimental and Theoretically Predicted Vibrational Frequencies
A detailed study correlating the experimental and theoretically predicted vibrational frequencies for this compound has not been published. Such a study would typically involve computational methods, such as Density Functional Theory (DFT), to calculate the theoretical vibrational spectrum. The calculated frequencies are then often scaled to better match the experimental data, allowing for a more precise assignment of the observed vibrational bands. This type of analysis provides a deeper understanding of the vibrational modes and the force constants of the bonds within the molecule.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
The molecular weight of this compound is 190.19 g/mol . Mass spectrometry would be used to confirm this molecular weight by identifying the molecular ion peak (M⁺) at m/z 190.
While a specific mass spectrum and detailed fragmentation analysis for this compound are not available, a general fragmentation pattern can be predicted based on the functional groups present. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃) to form an acylium ion, and the loss of the entire ester group. The presence of the amino and cyano groups would also influence the fragmentation pattern, potentially leading to characteristic fragment ions. A detailed analysis of the fragmentation pattern would provide further confirmation of the compound's structure.
Despite a comprehensive search for crystallographic data on "this compound," no specific single-crystal X-ray diffraction studies for this compound could be located in the available scientific literature and crystallographic databases.
As a result, the detailed analysis of its solid-state structure, including single crystal X-ray diffraction (SC-XRD) data and an in-depth examination of its crystal packing and intermolecular interactions, cannot be provided at this time. The requested sections on , specifically subsections 5.4.1 and 5.4.2, are contingent on the availability of experimental X-ray diffraction data, which appears to be unpublished or not publicly accessible.
General chemical information and synthesis methods for this compound are available, confirming its existence and use as a chemical intermediate. However, the specific, advanced structural characterization required by the prompt is not present in the public domain.
Therefore, the article focusing on the advanced spectroscopic and crystallographic characterization of this compound cannot be generated as per the provided outline due to the absence of the necessary primary research data.
Role in Advanced Organic Synthesis and Methodology Development
Building Block for Complex Heterocyclic Systems and Fused Ring Structures
The structural framework of Methyl 2-amino-5-cyano-3-methylbenzoate makes it an ideal precursor for the synthesis of various heterocyclic compounds and fused ring systems. The presence of the ortho-amino benzoate (B1203000) moiety is a classic feature for building fused heterocyclic structures.
A significant application of this compound is in the synthesis of anthranilic diamide (B1670390) insecticides, such as Chlorantraniliprole. nih.gov In these synthetic pathways, derivatives of the title compound undergo cyclization and condensation reactions to form complex structures. For instance, a key intermediate, 2-(3-bromo-1-(3-chloro-2-pyridyl)-1H-5-pyrazolyl)-6-chloro-8-methyl-4H-benzo[d] patsnap.comgoogle.comoxazine-4-ketone, a fused benzoxazinone (B8607429) system, is synthesized from derivatives of 2-amino-3-methylbenzoic acid. unifiedpatents.com This oxazinone is a sophisticated heterocyclic structure where the core benzene (B151609) ring and amino group originate from the initial building block. The reaction involves the condensation of an anthranilic acid derivative with a pyrazole (B372694) carboxylic acid, demonstrating the role of the compound in forming multi-ring systems that fuse a benzene ring with a nitrogen- and oxygen-containing heterocycle. unifiedpatents.com The synthesis of such complex molecules is crucial for creating compounds with specific biological activities. nih.gov
Participation in Multicomponent Reactions (MCRs) for Diversified Chemical Libraries
Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency in generating complex molecules from three or more starting materials in a single step, which is ideal for creating diverse chemical libraries for drug discovery and agrochemical research. researchgate.net
The synthesis of complex molecules like Chlorantraniliprole from derivatives of this compound embodies the principles of convergent synthesis, which is closely related to MCRs. These processes involve the joining of several complex molecular fragments in a highly efficient manner. For example, the industrial synthesis of Chlorantraniliprole involves the condensation of two key intermediates: an anthranilamide portion derived from the title compound and a substituted pyrazole carboxylic acid. nih.govunifiedpatents.com This strategic coupling allows for significant structural variation by modifying either of the precursor fragments, thereby enabling the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. This approach aligns with the goals of MCRs, which prioritize atom economy, step economy, and the rapid construction of molecular complexity. researchgate.net
Contribution to Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry places a strong emphasis on "green" principles, which include maximizing atom economy, utilizing one-pot syntheses, and reducing waste. nih.gov The synthetic routes involving this compound and its derivatives have been optimized to incorporate these principles.
One-Pot Syntheses: One-pot procedures are highly efficient as they reduce the need for intermediate purification steps, saving time, solvents, and energy. scispace.comrsc.org In the synthesis of Chlorantraniliprole, for example, a method has been developed where the intermediate oxazinone is not purified and reacts directly with monomethylamine in the same vessel to yield the final product. unifiedpatents.com This approach significantly improves "pot economy" and reduces the generation of chemical waste associated with workup and purification procedures. unifiedpatents.comscispace.com
Atom Economy: Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. primescholars.com While the synthesis of complex molecules can present challenges to achieving high atom economy, the selection of synthetic pathways is critical. The development of catalytic methods, such as the palladium-catalyzed cyanation to introduce the nitrile group onto the aromatic ring, is an example of a greener approach. googleapis.com Catalytic processes are inherently more atom-economical than using stoichiometric reagents that are not incorporated into the final product. primescholars.comgoogleapis.com
Advanced Purification Strategies for this compound and its Intermediates
The purity of starting materials and intermediates is critical for the success of multi-step syntheses, directly impacting the yield and quality of the final product. Various advanced purification strategies are employed for this compound and its precursors.
The final product, this compound, can be isolated and purified through a precipitation and washing process. After its synthesis via cyanation of the corresponding bromo-precursor, the reaction mixture is cooled and treated with hot water, causing the product to precipitate. google.com The resulting solid is then filtered and subjected to a series of washes with aqueous ammonia (B1221849) and water to remove impurities. google.com Finally, the compound is dried in a vacuum cabinet to yield a solid with high purity (e.g., 95.6%). google.com For other related intermediates, recrystallization from organic solvents like methanol (B129727) or ethanol (B145695) is a common and effective method to achieve high purity levels, often exceeding 98%. googleapis.compatsnap.com In cases where simple crystallization is insufficient, column chromatography is utilized to separate the desired compound from closely related impurities, as seen in the purification of the precursor benzyl (B1604629) 2-amino-5-bromo-3-methylbenzoate. google.com
| Compound | Purification Method | Solvents/Reagents | Reported Purity | Reference |
|---|---|---|---|---|
| This compound | Precipitation & Washing | Water, Aqueous Ammonia | 95.6% | google.com |
| 2-amino-5-chloro-3-methylbenzoic acid | Recrystallization | Methanol | 98.8% | patsnap.com |
| Benzyl 2-amino-5-bromo-3-methylbenzoate | Column Chromatography | Not specified | 83.6% | google.com |
Application as an Intermediate in Agrochemical Synthesis
The most prominent industrial application of this compound is as a key intermediate in the synthesis of potent agrochemicals, particularly insecticides. google.comgoogle.com It is a foundational building block for the class of anthranilic diamide insecticides, with Chlorantraniliprole being a notable example. nih.gov
The synthetic pathway to Chlorantraniliprole requires the modification of this compound into other crucial intermediates. For instance, it is a precursor to 2-amino-5-chloro-3-methylbenzoic acid and 2-amino-5-chloro-N,3-dimethylbenzamide. nih.govunifiedpatents.com These molecules form the anthranilamide "head" of the final insecticide. This headpiece is then coupled with a second heterocyclic component, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, to complete the structure of Chlorantraniliprole. nih.govgoogle.com This insecticide functions as a ryanodine (B192298) receptor activator and is highly effective for protecting a wide range of crops. nih.gov
| Starting Material/Intermediate | Role in Synthesis | Final Agrochemical Product |
|---|---|---|
| This compound | Precursor to the anthranilamide core | Chlorantraniliprole |
| 2-amino-5-chloro-3-methylbenzoic acid | Key intermediate derived from the title compound | |
| 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Coupling partner for the anthranilamide core |
Potential Applications in Advanced Materials Science
Building Block for Functional Polymer Chemistry
While specific polymers derived from Methyl 2-amino-5-cyano-3-methylbenzoate are not extensively documented in public literature, its molecular structure presents significant potential as a monomer for creating functional polymers. The molecule possesses multiple reactive sites—the primary amine (-NH2), the methyl ester (-COOCH3), and the cyano (-C≡N) group—that can participate in various polymerization reactions.
The primary amine and methyl ester functionalities are classic precursors for step-growth polymerization. The amino group can react with dicarboxylic acids or their derivatives to form polyamides, a class of polymers known for their high strength and thermal stability. Similarly, the ester group could potentially undergo transesterification with diols to synthesize polyesters.
Furthermore, the cyano group imparts unique properties and offers additional reactive pathways. Cyano-substituted monomers are known to participate in radical copolymerization with other vinyl monomers, such as styrene, which allows for the tuning of polymer properties. chemrxiv.org The high polarity and reactivity of the cyano group can be leveraged to create polymers with specific thermal properties, solubility, or the ability to undergo further post-polymerization modifications. This multifunctionality makes this compound a versatile, albeit currently underexploited, building block for novel polymer architectures.
Precursor for Advanced Organic Electronic Materials and Optoelectronic Devices
The electronic structure of this compound suggests its potential as a precursor for materials used in organic electronics and optoelectronic devices. The molecule features a π-conjugated benzene (B151609) ring substituted with both an electron-donating group (the amino group) and two electron-withdrawing groups (the cyano and methyl ester groups).
This "push-pull" architecture, where electron density is pushed by the donor and pulled by the acceptors across the conjugated system, can lead to significant intramolecular charge transfer. This is a key characteristic for organic materials with desirable electronic and photophysical properties, such as:
Nonlinear Optics (NLO): Molecules with strong push-pull systems often exhibit large second-order NLO responses, making them candidates for applications in frequency-doubling or optical switching.
Organic Dyes: The intramolecular charge transfer can result in strong absorption in the visible or UV spectrum, a fundamental property of organic dyes used in various applications, including dye-sensitized solar cells.
Organic Semiconductors: The ability to tune the electronic energy levels (HOMO/LUMO) through chemical modification makes such compounds interesting as building blocks for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
By serving as a foundational structure, this compound could be chemically modified to create more complex molecules tailored for specific electronic or optoelectronic functions.
Role in the Production of Specialty Chemicals (Non-Prohibited Categories)
The most clearly documented application of this compound is its role as a key intermediate in the synthesis of other high-value specialty chemicals. google.comgoogle.comwipo.int It is a direct precursor in the production of 2-amino-5-cyano-N,3-dimethylbenzamide. google.com
The synthesis pathway to obtain this compound typically involves a multi-step process. A common starting material is Methyl 2-amino-3-methylbenzoate. google.com This precursor undergoes bromination to yield Methyl 2-amino-5-bromo-3-methylbenzoate. google.com In a subsequent key step, the bromo-substituent is replaced with a cyano group through a cyanation reaction, often using copper(I) cyanide, to produce this compound. google.com
This intermediate is then reacted with methylamine (B109427) to convert the methyl ester group into a methylamide, yielding the final product, 2-amino-5-cyano-N,3-dimethylbenzamide. google.comwipo.int This final compound is itself a valuable intermediate, particularly in the agrochemical industry, where related anthranilic diamide (B1670390) structures have been developed as insecticides. googleapis.comgoogleapis.com This established synthetic route highlights the compound's practical importance as a building block in multi-step organic synthesis for the production of complex target molecules.
Table of Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1032667-87-0 | C10H10N2O2 |
| 2-amino-5-cyano-N,3-dimethylbenzamide | 890707-29-6 | C10H11N3O |
| Methyl 2-amino-3-methylbenzoate | 22223-49-0 | C9H11NO2 |
| Methyl 2-amino-5-bromo-3-methylbenzoate | Not available in sources | C9H10BrNO2 |
| Copper(I) cyanide | 544-92-3 | CuCN |
| Styrene | 100-42-5 | C8H8 |
Future Research Directions for Methyl 2 Amino 5 Cyano 3 Methylbenzoate
Exploration of Novel and Sustainable Synthetic Pathways with Improved Efficiency
The current synthesis of Methyl 2-amino-5-cyano-3-methylbenzoate often involves multi-step processes, including the cyanation of a corresponding bromo-precursor, such as Methyl 2-amino-5-bromo-3-methylbenzoate, using reagents like copper(I) cyanide. google.com While effective, this method, a variation of the Rosenmund–von Braun reaction, presents challenges related to the use of stoichiometric copper salts, which can lead to metal contamination in the final product and generate toxic waste streams. Future research should focus on cleaner, more efficient, and sustainable alternatives.
Promising avenues for exploration include:
Transition Metal-Catalyzed Cyanation: Investigating palladium or nickel-catalyzed cyanation reactions using less toxic cyanide sources could offer higher efficiency and milder reaction conditions.
Biocatalysis and Chemoenzymatic Synthesis: A paradigm shift towards green chemistry could involve chemoenzymatic pathways. For instance, developing a synthesis from a nitro-aromatic precursor using nitroreductase enzymes could offer perfect chemoselectivity under ambient temperature and pressure in aqueous media. nih.gov This approach avoids the use of high-pressure hydrogen gas and precious-metal catalysts typically required for nitro group reduction. nih.gov
Continuous Flow Synthesis: Transferring the synthesis to a continuous flow process using microreactors could significantly improve safety, efficiency, and scalability. aidic.itcetjournal.it Microreactors offer superior control over reaction parameters like temperature, especially for exothermic steps, leading to higher yields and purity. aidic.itcetjournal.it A comparison of potential synthetic strategies is outlined in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for Functionalized Anthranilates
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Traditional Cyanation (e.g., CuCN) | Established methodology. | Use of toxic, stoichiometric copper salts; harsh reaction conditions; metal contamination. google.com |
| Pd/Ni-Catalyzed Cyanation | Milder conditions; potentially higher yields; lower toxicity than copper. | Catalyst cost and stability; optimization of ligands and reaction conditions. |
| Chemoenzymatic Synthesis | High selectivity; environmentally benign (aqueous media, ambient conditions); reduced reliance on precious metals. nih.gov | Enzyme stability and availability; substrate scope limitations; integration with subsequent chemical steps. |
| Continuous Flow Synthesis | Enhanced safety and control; improved heat and mass transfer; higher throughput and purity; potential for automation. aidic.itcetjournal.it | Initial setup cost; reactor fouling or clogging; process optimization for multi-step reactions. |
Deeper Mechanistic Understanding of Key Chemical Transformations and Selectivity
Future research should aim to:
Investigate Reaction Kinetics: Detailed kinetic studies of the aminolysis reaction can help determine the rate-limiting steps and the influence of temperature, solvent, and catalysts.
Elucidate Reaction Pathways: Computational studies, similar to those performed on the aminolysis of methyl benzoate (B1203000), could clarify whether the reaction proceeds through a concerted or a stepwise pathway. nih.gov Understanding the transition states and intermediates would provide critical insights. nih.gov
Probe Substituent Effects: The interplay between the electron-donating amino group and the electron-withdrawing cyano group likely has a profound effect on the reactivity of the ester. Mechanistic studies could quantify these electronic effects and explain the regioselectivity of further chemical transformations, such as electrophilic aromatic substitution or C-H activation. acs.org
Rational Design and Synthesis of New Derivatives with Tunable Properties for Specific Academic Applications
The structure of this compound is an excellent platform for designing and synthesizing new molecules with tailored properties for academic research, such as in materials science or as probes for chemical biology. The existing functional groups offer multiple points for modification.
Key strategies for derivative synthesis include:
Modification of the Amino Group: The primary amine can be acylated, alkylated, or used as a handle to introduce entirely new functionalities, potentially altering the molecule's electronic properties or allowing it to be incorporated into larger systems.
Transformation of the Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of new structural motifs. It can also participate in cycloaddition reactions to form heterocyclic rings.
Derivatization of the Ester: The methyl ester can be saponified and converted into other esters or amides, which can fine-tune solubility and steric properties.
These modifications allow for the systematic tuning of the molecule's photophysical, electronic, and binding properties for specific research applications.
Table 2: Proposed Derivatives and Potential Research Applications
| Modification Site | Derivative Class | Potential Tunable Properties | Academic Application Area |
| Amino Group | N-Aryl or N-Acyl derivatives | Fluorescence, redox potential, intermolecular interactions. | Organic electronics, chemical sensors. |
| Cyano Group | Tetrazoles, Triazines | Coordination chemistry, bioisosteric replacement studies. | Medicinal chemistry scaffolds, ligand design. |
| Ester Group | Long-chain alkyl esters | Solubility, liquid crystalline behavior, self-assembly. | Materials science, supramolecular chemistry. |
| Aromatic Ring | Halogenated derivatives | Reaction handles for cross-coupling, altered electronic character. | Synthetic methodology development, probe synthesis. |
Integration of Advanced Computational Modeling for Predictive Chemistry and Material Design
To accelerate the research directions outlined above, the integration of advanced computational modeling is indispensable. Density Functional Theory (DFT) and other in silico methods can provide predictive insights, reducing the need for extensive empirical experimentation.
Computational approaches can be applied to:
Predict Reaction Mechanisms: As demonstrated in studies of methyl benzoate aminolysis, quantum chemical calculations can map potential energy surfaces, identify transition states, and determine activation energies, thereby predicting the most favorable reaction pathways. nih.gov
Screen Catalysts: Computational modeling can be used to screen libraries of potential catalysts for novel synthetic routes (Section 9.1), predicting their activity and selectivity before their synthesis and testing.
Design Novel Derivatives: The electronic and structural properties of proposed derivatives (Section 9.3) can be calculated to predict their behavior. For example, DFT can be used to estimate HOMO/LUMO energy levels to predict photophysical properties, while molecular docking simulations could explore the binding of derivatives to specific biological targets in academic studies. nih.govmdpi.com This predictive power allows for a more rational, targeted approach to synthesizing molecules with desired functions.
By pursuing these interconnected research avenues, the scientific community can unlock the full potential of this compound as a valuable compound in modern chemical research.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-5-cyano-3-methylbenzoate, and how can its purity be validated?
Methodological Answer: Synthesis of this compound typically involves multi-step reactions starting from substituted benzoic acid derivatives. For example, methyl anthranilate analogs (e.g., Methyl 2-amino-5-chlorobenzoate) are synthesized via nucleophilic substitution or esterification under controlled conditions (e.g., H₂SO₄ catalysis at 60–80°C) . To adapt this for the cyano derivative, introduce the cyano group at the 5-position via nitrile substitution or Sandmeyer-type reactions. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection (λ = 254 nm) and mass spectrometry (ESI+) to confirm molecular weight (190.20 g/mol) .
Q. How should this compound be stored to ensure stability?
Methodological Answer: The compound is sensitive to moisture and light. Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Stability can be monitored via periodic NMR (¹H, ¹³C) to detect degradation products like free benzoic acid or cyano-group oxidation. Use Karl Fischer titration to ensure moisture levels remain below 0.1% .
Advanced Research Questions
Q. What role does the cyano substituent play in modulating the compound's reactivity and biological interactions?
Methodological Answer: The electron-withdrawing cyano group at the 5-position enhances electrophilic character at the 2-amino and 3-methyl positions, facilitating nucleophilic aromatic substitution or coordination with metal catalysts. In biological systems, the cyano group may influence binding to enzymes (e.g., cytochrome P450) by altering electron density. Comparative studies with analogs (e.g., Methyl 2-amino-5-chlorobenzoate) show that cyano substituents increase metabolic stability but reduce solubility, requiring co-solvents like DMSO for in vitro assays .
Q. How can advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
Methodological Answer: Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks:
- The amino proton (δ 6.2–6.5 ppm) shows coupling with adjacent aromatic carbons.
- The cyano group (C≡N) is confirmed via IR (ν ≈ 2230 cm⁻¹) and ¹³C NMR (δ ≈ 115–120 ppm).
For stereochemical analysis, X-ray crystallography is recommended. For example, analogs like Methyl 2-amino-5-chlorobenzoate have been structurally resolved using Mo-Kα radiation (λ = 0.71073 Å) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
Methodological Answer:
- Substituent Variation: Replace the cyano group with halogens (Cl, Br) or methoxy groups to assess electronic effects. For example, Methyl 2-amino-5-bromobenzoate exhibits altered reactivity in Suzuki-Miyaura cross-coupling .
- Bioactivity Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Compare IC₅₀ values to correlate substituent effects with potency.
- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to predict binding affinities based on frontier molecular orbitals (HOMO/LUMO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
